

Synthesis of 1-Boc-4-(2-formylphenyl)piperazine: An Experimental Protocol

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Compound of Interest

Compound Name: 1-Boc-4-(2-formylphenyl)piperazine

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This document provides a detailed experimental protocol for the synthesis of **1-Boc-4-(2-formylphenyl)piperazine**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-Boc-piperazine and 2-fluorobenzaldehyde.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in the table below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
1-Boc-piperazine	C ₉ H ₁₈ N ₂ O ₂	186.25	White to off-white crystalline powder/waxy solid	43-49	57260-71-6
2-Fluorobenzaldehyde	C ₇ H ₅ FO	124.11	Colorless to pale yellow liquid	-44.5	446-52-6
1-Boc-4-(2-formylphenyl)piperazine	C ₁₆ H ₂₂ N ₂ O ₃	290.36	Solid	86-90[1]	174855-57-3[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of **1-Boc-4-(2-formylphenyl)piperazine** via a nucleophilic aromatic substitution reaction. The formyl group in the ortho position of 2-fluorobenzaldehyde activates the aromatic ring, facilitating the substitution by the secondary amine of 1-Boc-piperazine.

Materials:

- 1-Boc-piperazine
- 2-Fluorobenzaldehyde
- Potassium carbonate (K₂CO₃), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate (EtOAc)

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Boc-piperazine (1.0 equivalent), 2-fluorobenzaldehyde (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to 1-Boc-piperazine.
- **Reaction:** Heat the reaction mixture to 100-120 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).
 - Combine the organic layers and wash with brine (2 x volume of DMSO).
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Isolation and Characterization:
 - Combine the fractions containing the pure product, as identified by TLC.
 - Remove the solvent under reduced pressure to yield **1-Boc-4-(2-formylphenyl)piperazine** as a solid.
 - Determine the yield and characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data

Technique	Data
^1H NMR	Expected signals include those for the Boc group (singlet, ~1.5 ppm), the piperazine protons (multiplets, ~3.0-3.8 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the aldehyde proton (singlet, ~10.3 ppm).
^{13}C NMR	Expected signals include those for the Boc group (~28.4, 80.0 ppm), the piperazine carbons (~48-52 ppm), the aromatic carbons (~120-155 ppm), and the aldehyde carbonyl carbon (~190 ppm).
Mass Spec (ESI+)	Expected m/z: 291.17 $[\text{M}+\text{H}]^+$, 313.15 $[\text{M}+\text{Na}]^+$.
Purity	>97% (as determined by HPLC or NMR)
Yield	70-90% (typical for this type of S _N Ar reaction)

Experimental Workflow Diagram



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References

- 1. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
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